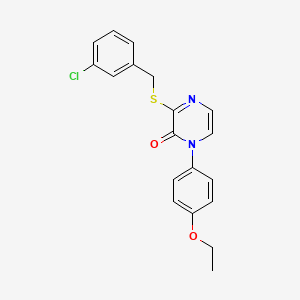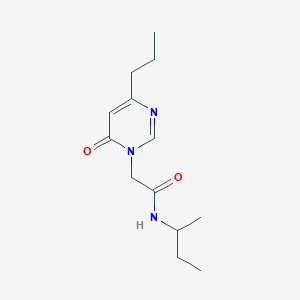
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, also known as CBEP, is a pyrazinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has shown promising antiviral activity against the Zika virus.
Advantages and Limitations for Lab Experiments
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has several advantages for lab experiments, including its high yield of synthesis and its potential therapeutic applications. However, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has limitations, including its solubility in aqueous solutions and its stability under certain conditions.
Future Directions
There are several future directions for 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one research, including further studies on its mechanism of action, optimization of synthesis methods, and clinical trials for its potential therapeutic applications. Additionally, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one derivatives could be synthesized and tested for their potential therapeutic applications. Overall, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has shown promising results in scientific research and has the potential to be a valuable therapeutic agent.
Synthesis Methods
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been synthesized using different methods, including the reaction of 3-chlorobenzyl chloride with potassium thioacetate, followed by the reaction of the resulting thioester with 1-(4-ethoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. Another method involves the reaction of 3-chlorobenzyl bromide with potassium thioacetate, followed by the reaction of the resulting thioester with 1-(4-ethoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. These methods have been optimized to obtain high yields of 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one.
Scientific Research Applications
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and antiviral activities. In vitro studies have shown that 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has shown promising antiviral activity against the Zika virus.
properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-8-6-16(7-9-17)22-11-10-21-18(19(22)23)25-13-14-4-3-5-15(20)12-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARRPZFNBSXSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)


![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2619472.png)
![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)

![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)

